NCT-504
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Overview
Description
NCT-504 is a selective allosteric inhibitor of the lipid kinase phosphatidylinositol 5-phosphate 4-kinase gamma (PIP4Kγ). This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Huntington’s disease. This compound modulates the equilibrium between phosphatidylinositide species within cells, enhancing autophagy and reducing the levels of mutant huntingtin protein .
Preparation Methods
The synthesis of NCT-504 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized using a series of condensation and cyclization reactions.
Functional Group Introduction: Specific functional groups are introduced through nucleophilic substitution and oxidation reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Industrial production methods for this compound are optimized to ensure scalability and cost-effectiveness. These methods often involve the use of automated reactors and continuous flow systems to enhance reaction efficiency and yield .
Chemical Reactions Analysis
NCT-504 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: Nucleophilic substitution reactions are commonly employed to introduce different substituents on the core structure of this compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
NCT-504 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the role of PIP4Kγ in cellular signaling pathways.
Biology: In biological research, this compound is employed to investigate the mechanisms of autophagy and protein degradation.
Medicine: this compound shows potential in the treatment of neurodegenerative diseases by reducing the levels of pathogenic proteins such as mutant huntingtin and Tau.
Industry: This compound is used in the development of new therapeutic agents targeting lipid kinases
Mechanism of Action
NCT-504 exerts its effects by selectively inhibiting PIP4Kγ. This inhibition modulates the balance of phosphatidylinositide species within cells, leading to an increase in basal autophagy. The enhanced autophagy results in the degradation of pathogenic proteins, such as mutant huntingtin, thereby reducing their toxic effects. The molecular targets of this compound include PIP4Kγ and associated signaling pathways involved in autophagy and protein degradation .
Comparison with Similar Compounds
NCT-504 is unique in its selective inhibition of PIP4Kγ. Similar compounds include:
NIH-12848: Another selective inhibitor of PIP4Kγ, but with different binding properties and potency.
PI5P4Kα and PI5P4Kβ inhibitors: These inhibitors target other isoforms of phosphatidylinositol 5-phosphate 4-kinase but do not exhibit the same selectivity for PIP4Kγ as this compound
This compound stands out due to its high selectivity and efficacy in modulating autophagy and reducing pathogenic protein levels, making it a valuable tool in neurodegenerative disease research .
Properties
Molecular Formula |
C15H12N6O2S3 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
5-(3-methylsulfonylphenyl)-4-(1-methyltetrazol-5-yl)sulfanylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C15H12N6O2S3/c1-21-15(18-19-20-21)25-14-12-11(7-24-13(12)16-8-17-14)9-4-3-5-10(6-9)26(2,22)23/h3-8H,1-2H3 |
InChI Key |
IIEFAIOSYLQBJX-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SC2=NC=NC3=C2C(=CS3)C4=CC(=CC=C4)S(=O)(=O)C |
Canonical SMILES |
CN1C(=NN=N1)SC2=NC=NC3=C2C(=CS3)C4=CC(=CC=C4)S(=O)(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NCT504; NCT 504; NCT-504 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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